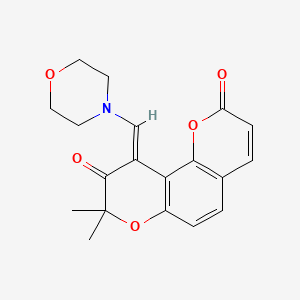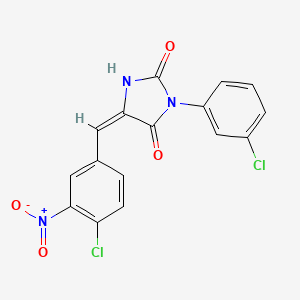
(5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
Overview
Description
(5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a 4-chloro-3-nitrobenzylidene group and a 3-chlorophenyl group attached to the imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-(3-chlorophenyl)imidazolidine-2,4-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Formation of 5-(4-chloro-3-aminobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione.
Substitution: Formation of 5-(4-chloro-3-nitrobenzylidene)-3-(3-aminophenyl)imidazolidine-2,4-dione.
Oxidation: Formation of 5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4,5-trione.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can be exploited to develop new therapeutic agents for the treatment of diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical stability and reactivity make it suitable for the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-chlorobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
- (5E)-5-(4-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione
- (5E)-5-(4-chloro-3-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione
Uniqueness
(5E)-5-(4-chloro-3-nitrobenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both chloro and nitro groups on the benzylidene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of these groups can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4/c17-10-2-1-3-11(8-10)20-15(22)13(19-16(20)23)6-9-4-5-12(18)14(7-9)21(24)25/h1-8H,(H,19,23)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMBPUHWLNQBM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


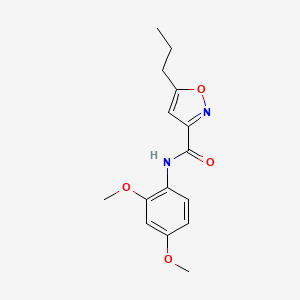
![N-[4-methyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B4831977.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine](/img/structure/B4831980.png)
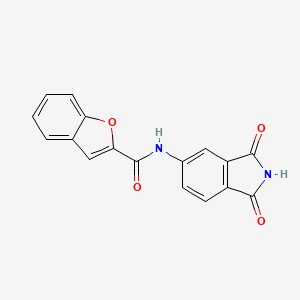
![dimethyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4831994.png)
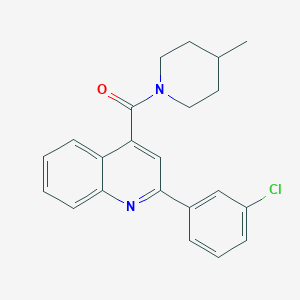
![6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4832022.png)
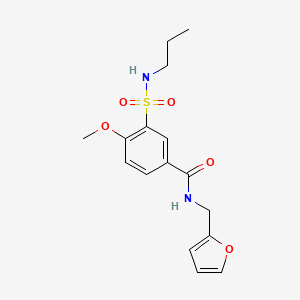
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)
![2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B4832036.png)
![METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4832049.png)
![methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
